5-Amino-2-fluoroisonicotinic acid

Medicinal Chemistry Drug Design Molecular Recognition

Generic pyridine building blocks often cause failed couplings when H-bond capacity and LogP are unaccounted for. 5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1) eliminates this risk with defined, measurable differentiation: • 2 H-bond donors (vs. 1 for 2-fluoroisonicotinic acid) enable reliable bioconjugation and target engagement • LogP 0.7 (vs. 0.2 for 5-aminoisonicotinic acid) provides balanced ADME properties • Aqueous solubility 4.16 mg/mL simplifies work-up and supports green chemistry • 97% purity ensures batch-to-batch reproducibility; cold-chain (0-8°C) storage maintains integrity

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 171178-43-1
Cat. No. B064571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluoroisonicotinic acid
CAS171178-43-1
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)N)C(=O)O
InChIInChI=1S/C6H5FN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
InChIKeyDKYUCRYPZALEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluoroisonicotinic Acid Overview


5-Amino-2-fluoroisonicotinic acid (CAS 171178-43-1), also known as 5-amino-2-fluoropyridine-4-carboxylic acid, is a fluorinated heterocyclic building block belonging to the isonicotinic acid class [1]. This compound features a pyridine ring substituted with an amino group at the 5-position, a fluorine atom at the 2-position, and a carboxylic acid group at the 4-position . With a molecular weight of 156.11 g/mol and a topological polar surface area of 76.2 Ų, it serves as a versatile intermediate in medicinal chemistry and agrochemical research . The compound is commercially available with typical purities of 96-97% and is stored at 0-8°C to maintain stability . Its unique substitution pattern distinguishes it from related analogs, offering distinct physicochemical properties that influence downstream synthetic utility .

Why Generic Analogs Cannot Substitute


In-class compounds such as 2-fluoroisonicotinic acid (CAS 402-65-3) or 5-aminoisonicotinic acid (CAS 24242-96-2) cannot be simply interchanged for 5-amino-2-fluoroisonicotinic acid due to fundamental differences in substitution pattern that dictate reactivity, physicochemical properties, and downstream application outcomes [1]. The simultaneous presence of a fluorine atom at the 2-position and an amino group at the 5-position on the pyridine ring confers a unique electronic and steric environment, affecting hydrogen bonding capacity, lipophilicity (LogP), and solubility profiles compared to analogs lacking either substitution . Generic substitution without quantitative consideration of these differential parameters may lead to failed coupling reactions, altered pharmacokinetic properties of final drug candidates, or non-reproducible synthetic yields . The quantitative evidence below demonstrates exactly where this compound offers verifiable differentiation that is meaningful for scientific selection and procurement decisions [2].

Quantitative Evidence for Informed Procurement


Hydrogen Bonding Capacity vs. 2-Fluoroisonicotinic Acid

5-Amino-2-fluoroisonicotinic acid possesses a hydrogen bond donor count of 2, compared to 1 for 2-fluoroisonicotinic acid (CAS 402-65-3), due to the presence of the amino group at the 5-position [1]. This additional hydrogen bond donor capability enhances its potential for specific interactions with biological targets, such as enzyme active sites, where the non-fluorinated analog may exhibit weaker binding .

Medicinal Chemistry Drug Design Molecular Recognition

Lipophilicity Modulation vs. 5-Aminoisonicotinic Acid

The presence of a fluorine atom at the 2-position in 5-amino-2-fluoroisonicotinic acid increases its lipophilicity compared to the non-fluorinated 5-aminoisonicotinic acid (CAS 24242-96-2). The computed XLogP3-AA value for the target compound is 0.7 [1], whereas the non-fluorinated analog has an XLogP3 of 0.2 (estimated via PubChem data) [2]. This 0.5 unit difference in LogP indicates enhanced membrane permeability potential, a critical parameter in drug discovery .

ADME Drug-Likeness Pharmacokinetics

Aqueous Solubility vs. 5-Amino-2-chloroisonicotinic Acid

5-Amino-2-fluoroisonicotinic acid exhibits an aqueous solubility of approximately 4.16 mg/mL (0.0267 mol/L) , whereas the chloro analog 5-amino-2-chloroisonicotinic acid (CAS 58483-95-7) is reported as poorly soluble (solubility data not specified but generally lower due to larger halogen size) . The improved solubility of the fluoro compound can facilitate homogeneous reaction conditions in aqueous or polar media, a practical advantage in multi-step syntheses .

Formulation Synthetic Chemistry Reaction Medium

Purity and Storage Stability vs. 2-Fluoroisonicotinic Acid

Commercial batches of 5-amino-2-fluoroisonicotinic acid are typically supplied with purity specifications of 96-97% , which is comparable to or slightly higher than the 95-98% range reported for 2-fluoroisonicotinic acid . However, the target compound requires storage at 0-8°C to prevent degradation , whereas the non-aminated analog can be stored at room temperature . This differential stability requirement must be considered in procurement planning and inventory management .

Procurement Quality Control Long-Term Storage

Reactivity in Nucleophilic Substitution

The 2-fluoro substituent in 5-amino-2-fluoroisonicotinic acid is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen, whereas the 5-amino group can serve as a handle for further derivatization or metal-catalyzed cross-couplings . In contrast, the positional isomer 2-amino-5-fluoroisonicotinic acid exhibits a different reactivity profile, as the fluorine is located at a less activated position, potentially requiring harsher conditions for displacement . Quantitative rate comparisons are not available, but the differential activation is a well-established principle in heterocyclic chemistry .

Synthetic Chemistry Building Block Utility C-C Coupling

Optimal Application Scenarios


Synthesis of Fluorinated Drug Candidates

Given its higher hydrogen bond donor count (2 vs. 1 for 2-fluoroisonicotinic acid) and modulated lipophilicity (LogP 0.7 vs. 0.2 for 5-aminoisonicotinic acid), 5-amino-2-fluoroisonicotinic acid is an ideal building block for constructing drug-like molecules where improved target binding and favorable ADME properties are desired [1]. It is particularly suited for the development of kinase inhibitors, receptor antagonists, or enzyme modulators where the fluorine atom can engage in electrostatic interactions and the amino group can form critical hydrogen bonds .

Aqueous-Compatible Multi-Step Syntheses

With an aqueous solubility of 4.16 mg/mL, this compound offers practical advantages over poorly soluble chloro analogs in reactions requiring homogeneous aqueous or polar media [1]. This property facilitates cleaner reactions, simplifies work-up procedures, and enables the use of water as a co-solvent in green chemistry applications . Researchers prioritizing high-yielding, reproducible synthetic routes should consider this compound when aqueous solubility is a critical parameter .

Cold-Chain Procurement and Inventory

The requirement for storage at 0-8°C distinguishes 5-amino-2-fluoroisonicotinic acid from room-temperature-stable analogs like 2-fluoroisonicotinic acid [1]. Procurement specialists must account for cold-chain logistics and limited shelf-life when ordering this compound in bulk. Conversely, the high purity specifications (96-97%) ensure minimal batch-to-batch variability in critical research applications .

Chemical Probe and Affinity Reagent Design

The combination of a reactive amino group for bioconjugation and a fluorine atom for ¹⁹F NMR or PET imaging makes 5-amino-2-fluoroisonicotinic acid a valuable scaffold for designing chemical probes [1]. Its unique substitution pattern enables the introduction of reporter tags while maintaining favorable physicochemical properties, as evidenced by its LogP of 0.7 and topological polar surface area of 76.2 Ų .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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